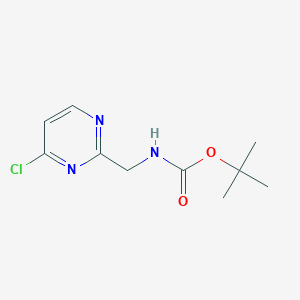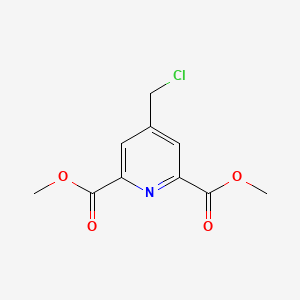
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of benzonitrile, featuring a hydroxyprop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be performed in a one-pot reaction, reducing energy consumption and solvent waste .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents, co-solvents, and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process . This approach not only enhances the yield but also makes the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the hydroxyprop-1-en-1-yl group.
3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile: A similar compound with a triple bond instead of a double bond in the hydroxypropyl group.
4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: A derivative with an acetate group attached to the benzene ring.
Uniqueness
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-[(E)-3-hydroxyprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+ |
InChI Key |
CQSSVMSICMOSNU-GORDUTHDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/CO |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


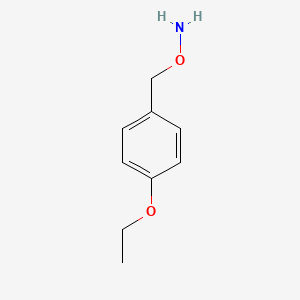
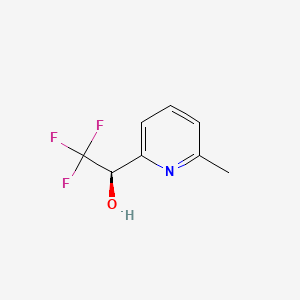
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
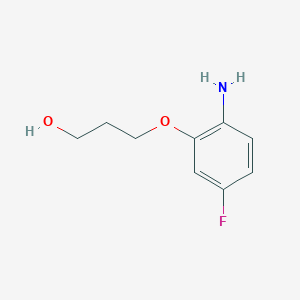
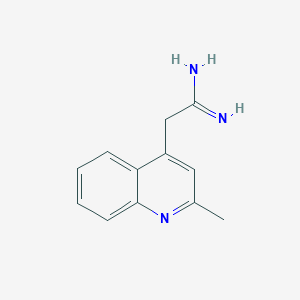
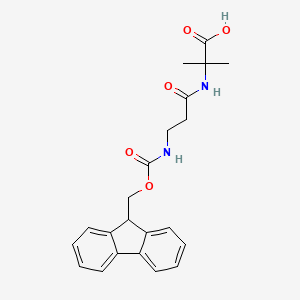
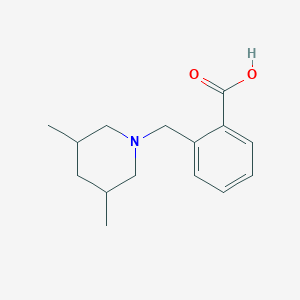
![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)
